molecular formula C6H10ClFO2S B2916724 [1-(Fluoromethyl)cyclobutyl]methanesulfonyl chloride CAS No. 1785566-84-8

[1-(Fluoromethyl)cyclobutyl]methanesulfonyl chloride

Cat. No.: B2916724
CAS No.: 1785566-84-8
M. Wt: 200.65
InChI Key: AGCQMPOHVXKTNT-UHFFFAOYSA-N
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Description

[1-(Fluoromethyl)cyclobutyl]methanesulfonyl chloride is a cyclobutane-derived sulfonyl chloride with a fluoromethyl substituent. Its molecular formula is C₆H₉ClFO₂S, and it features a strained cyclobutane ring, a sulfonyl chloride (-SO₂Cl) group, and a fluoromethyl (-CH₂F) moiety. Sulfonyl chlorides are highly reactive intermediates used in organic synthesis for forming sulfonamides, sulfonate esters, and other derivatives .

Properties

IUPAC Name

[1-(fluoromethyl)cyclobutyl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClFO2S/c7-11(9,10)5-6(4-8)2-1-3-6/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCQMPOHVXKTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CF)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Fluoromethyl)cyclobutyl]methanesulfonyl chloride typically involves the reaction of cyclobutylmethanol with fluoromethylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis process in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate equipment to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

    Oxidation and Reduction:

Major Products Formed:

Mechanism of Action

The mechanism of action of [1-(Fluoromethyl)cyclobutyl]methanesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound reacts with nucleophiles to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which makes the carbon atom more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Fluorination Variants

[1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonyl Chloride
  • CAS RN : 2386662-87-7
  • Molecular Formula : C₇H₁₀ClF₂O₂S
  • Molecular Weight : 232.7 g/mol
  • Purity : ≥95%
  • Key Differences :
    • Replaces the fluoromethyl group with a 1,1-difluoroethyl (-CF₂CH₃) substituent.
    • Increased fluorine content enhances lipophilicity and may improve membrane permeability compared to the fluoromethyl analog.
    • Higher molecular weight (232.7 vs. ~210 g/mol for the fluoromethyl variant) due to additional fluorine and methyl groups.
[1-(Difluoromethyl)cyclobutyl]methanesulfonyl Chloride (CID 84684212)
  • Molecular Formula : C₆H₉ClF₂O₂S
  • SMILES : C1CC(C1)(CS(=O)(=O)Cl)C(F)F
  • Key Differences: Features a difluoromethyl (-CF₂H) group instead of fluoromethyl. Structural similarity suggests comparable ring strain but altered steric and electronic effects due to fluorine positioning.

Cycloalkane Ring Variants

[1-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl Chloride
  • Source : Enamine Ltd. Building Blocks Catalogue
  • Key Differences: Cyclopropane ring instead of cyclobutane. Lower molecular weight (estimated ~220 g/mol) due to fewer carbons in the ring.
3-(tert-Butoxy)cyclobutylmethanesulfonyl Chloride
  • Molecular Formula : C₈H₁₅ClO₃S
  • Molecular Weight : 240.75 g/mol
  • Key Differences :
    • Substitutes fluoromethyl with a bulky tert-butoxy group.
    • The tert-butoxy group introduces steric hindrance, likely reducing reactivity in substitution reactions compared to fluorinated analogs.

Aromatic Sulfonyl Chlorides

(4-Chlorophenyl)methanesulfonyl Chloride
  • CAS RN : 6966-45-6
  • Molecular Formula : C₇H₆Cl₂O₂S
  • Melting Point : 90–93°C
  • Key Differences: Aromatic benzene ring replaces cyclobutane. Chlorine substituent on the phenyl ring enhances electrophilicity at the sulfonyl chloride group.

Data Table: Structural and Physical Properties

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Purity Melting Point (°C)
[1-(Fluoromethyl)cyclobutyl]methanesulfonyl chloride Not provided C₆H₉ClFO₂S ~210 Not available Not available
[1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonyl chloride 2386662-87-7 C₇H₁₀ClF₂O₂S 232.7 ≥95% Not available
[1-(Difluoromethyl)cyclobutyl]methanesulfonyl chloride 84684212 C₆H₉ClF₂O₂S 222.65 Not available Not available
(4-Chlorophenyl)methanesulfonyl chloride 6966-45-6 C₇H₆Cl₂O₂S 225.09 90% 90–93

Biological Activity

[1-(Fluoromethyl)cyclobutyl]methanesulfonyl chloride is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound consists of a cyclobutyl structure substituted with a fluoromethyl group and a methanesulfonyl chloride functional group. The fluoromethyl group is characterized by its strong electron-withdrawing ability, which can influence the compound's interaction with biological targets.

The biological activity of this compound is largely attributed to its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives such as sulfonamides and sulfonate esters. These derivatives can interact with enzymes involved in critical biological processes, including inflammation and cancer progression.

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines, including:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.2
PC-3 (Prostate Cancer)12.4
HCT116 (Colon Cancer)10.8

The IC50 values indicate that this compound exhibits potent anticancer activity, particularly against HCT116 cells, suggesting its potential as a therapeutic agent in cancer treatment. The mechanism by which this compound exerts its biological effects is still under investigation; however, it is hypothesized that the fluoromethyl group enhances the lipophilicity of the compound, facilitating better membrane permeability and interaction with cellular targets.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may also exhibit antimicrobial activity. This is particularly relevant in the context of drug-resistant pathogens where novel compounds are urgently needed. The sulfonamide derivatives formed from this compound have shown promising results against various bacterial strains.

Case Studies

Recent research has highlighted the effectiveness of this compound in inhibiting specific enzymes linked to disease pathways:

  • Enzyme Inhibition : A study demonstrated that derivatives of this compound significantly inhibited the activity of certain proteases involved in cancer metastasis.
  • Inflammation Models : In vitro assays indicated that the compound reduced pro-inflammatory cytokine production in macrophages, suggesting a potential role in anti-inflammatory therapies.

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